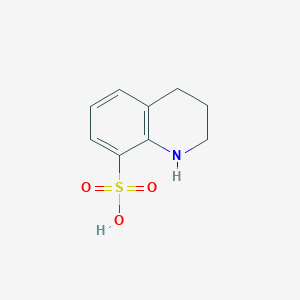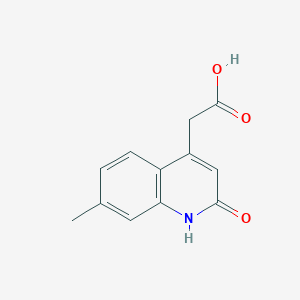
2-(7-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core with a methyl group at the 7th position, an oxo group at the 2nd position, and an acetic acid moiety at the 4th position. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methyl Group: The methyl group can be introduced at the 7th position through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Oxidation to Form the Oxo Group: The oxo group at the 2nd position can be introduced through oxidation using reagents such as potassium permanganate or chromium trioxide.
Acetic Acid Moiety Addition: The acetic acid moiety can be introduced through a nucleophilic substitution reaction using chloroacetic acid and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反应分析
Types of Reactions
2-(7-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Chloroacetic acid, sodium hydroxide, or other nucleophiles.
Major Products
Oxidation: Formation of quinoline derivatives with additional oxo or hydroxyl groups.
Reduction: Formation of reduced quinoline derivatives with hydroxyl groups.
Substitution: Formation of esters, amides, or other substituted derivatives.
科学研究应用
2-(7-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(7-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the quinoline core and functional groups allows it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, contributing to its biological activity.
相似化合物的比较
Similar Compounds
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group at the 3rd position.
4-Hydroxy-2-oxo-1,2-dihydroquinoline: Similar structure but with a hydroxyl group at the 4th position.
7-Methyl-2-oxo-1,2-dihydroquinoline: Similar structure but without the acetic acid moiety.
Uniqueness
2-(7-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid is unique due to the combination of the quinoline core, methyl group, oxo group, and acetic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
属性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
2-(7-methyl-2-oxo-1H-quinolin-4-yl)acetic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-2-3-9-8(6-12(15)16)5-11(14)13-10(9)4-7/h2-5H,6H2,1H3,(H,13,14)(H,15,16) |
InChI 键 |
VDSSSIHUNDGLCU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)N2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889360.png)
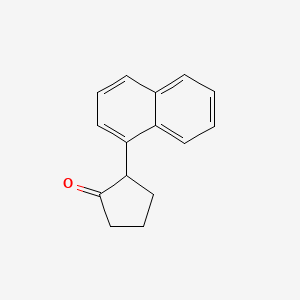

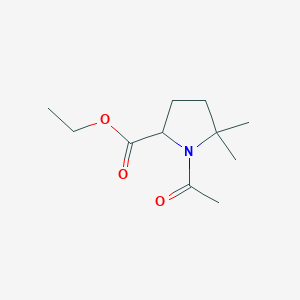

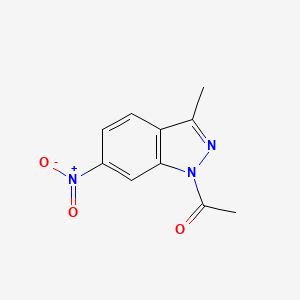
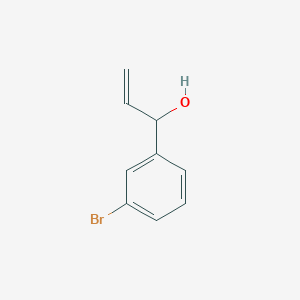
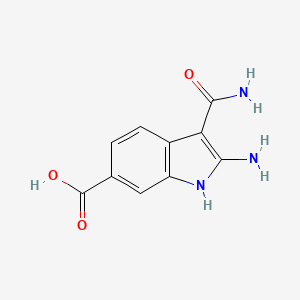
![Indeno[2,1-b]pyran, 2-(1-methylethyl)-](/img/structure/B11889422.png)


![3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11889434.png)
